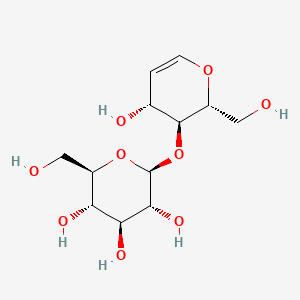
纤维二糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, also known as (2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, is a useful research compound. Its molecular formula is C12H20O9 and its molecular weight is 308.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物医学设备
纤维二糖及其衍生物在生物医学设备的开发中展现出巨大潜力。 由于其生物相容性和结构多功能性,它可用于组织工程、伤口敷料和药物递送系统 。该材料能够形成各种形态结构,如纤维和微/纳米晶体形式,从而可以创建支架和基质,这些支架和基质在再生医学和组织修复中必不可少。
可持续材料
该化合物作为可持续材料前体的潜力巨大。 它可以转化为基于纤维素的功能材料,例如水凝胶、气凝胶和薄膜 。这些材料对于创造传统塑料和复合材料的环保替代品至关重要,而传统塑料和复合材料通常源自不可再生石油资源。
吸附和分离
在吸附和分离领域,源自纤维二糖的纤维素基材料可以被设计成具有高表面积和对某些分子的特定亲和力 。这使得它们非常适合用于水净化、空气过滤和化学分离过程,在这些过程中,它们可以选择性地从混合物中去除污染物或所需物质。
电极电容应用
纤维二糖基材料在电极电容设备中具有应用。 由于它们的导电性和稳定性,它们可以用于制造超级电容器和电池的电极 。这种应用在可再生能源存储解决方案的开发中尤为重要。
智能电子设备
该化合物的用途扩展到智能电子设备领域。 纤维素衍生材料可以被整合到传感器、致动器和其他电子设备组件中,这些组件需要灵活性、生物降解性和对环境刺激的响应能力 。
细胞治疗应用
与纤维二糖相关的化合物,特别是CID 3081373,已在细胞治疗应用中得到探索。 它们可以作为化学诱导的二聚体,调节细胞中的信号通路,这对控制细胞疗法的活性至关重要,例如CAR T细胞激活和CRISPRa介导的基因表达 。
质谱
在质谱中,CID 3081373 可以参与电子激活解离 (EAD),这是一种比传统方法提供更详细的分子结构信息的技术 。这对复杂生物分子的表征和识别异构体化合物特别有用。
材料蠕变行为分析
最后,该化合物在材料蠕变行为分析的背景下得到研究。 了解材料的蠕变行为对于预测各种设备的寿命和失效模式至关重要,包括锂离子电池电流中断设备 。
作用机制
Target of Action
The primary targets of Cellobial are cellulolytic proteins . These proteins are enzymes that work together to depolymerize cellulose into soluble products such as cellobiose and glucose .
Mode of Action
Cellobial interacts with its targets, the cellulolytic proteins, by serving as a substrate for these enzymes . The enzymes break down Cellobial, leading to the production of glucose molecules. This process is facilitated by advances in molecular biology, which have shown homology between cellulases from different microorganisms .
Biochemical Pathways
Cellobial is involved in the biochemical pathway of cellulose degradation . When cellulolytic proteins act on Cellobial, they break it down into glucose. This process is part of the larger cellulose degradation pathway, which is crucial for the recycling of carbon in the environment.
Result of Action
The action of cellulolytic proteins on Cellobial results in the production of glucose . This glucose can then be used by organisms for energy production, contributing to various cellular processes.
Action Environment
The action of Cellobial is influenced by environmental factors such as pH and temperature, which can affect the activity of the cellulolytic proteins that act on it . Additionally, the presence of other substances in the environment can also impact the efficacy and stability of Cellobial.
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O9/c13-3-6-8(16)9(17)10(18)12(20-6)21-11-5(15)1-2-19-7(11)4-14/h1-2,5-18H,3-4H2/t5-,6-,7-,8-,9+,10-,11+,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXRLRRQDUXQEE-SVXPYECESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@@H]([C@H]([C@@H]1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
490-51-7 |
Source


|
| Record name | Cellobial | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: How does cellobial interact with enzymes like cellulases, and what are the downstream effects?
A1: Research demonstrates that both exo- and endo-type cellulases can catalyze the hydration of cellobial's enolic bond, leading to the formation of 2-deoxycellobiose. [] Interestingly, this interaction differs from the typical hydrolysis of cellulose and cellodextrins by these enzymes. Instead of protonating from above the β-D-glycosidic linkage, cellobial hydration involves protonation from below the si face of the D-glucal moiety. [] This suggests a fascinating catalytic flexibility within these enzymes. Additionally, some cellulases can utilize cellobial in transglycosylation reactions, forming 2-deoxycellobiosyl-transfer products. [] These findings provide valuable insights into the catalytic mechanisms of cellulases and expand their potential applications beyond traditional cellulose degradation.
Q2: What is the structural characterization of cellobial, including its molecular formula, weight, and relevant spectroscopic data?
A2: While a comprehensive spectroscopic analysis is not provided within the provided research, the chemical formula for cellobial can be deduced as C12H20O9. [] This information, combined with knowledge of its structure as a disaccharide glycal, forms the basis for further spectroscopic investigations. Techniques like NMR and mass spectrometry would be valuable for confirming its structure and studying its interactions.
Q3: How can cellobial be used in the synthesis of complex carbohydrates and other valuable compounds?
A4: Cellobial serves as a versatile starting material for synthesizing complex carbohydrates, particularly 2-deoxy-α-O-glycopeptides. [] It acts as a glycosyl donor in reactions with amino acid/peptide derivatives, employing N-iodosuccinimide (NIS) as a promoter. This method achieves high yields and excellent anomeric purity, proving especially valuable for larger peptide fragments, which pose challenges with traditional glycosylation techniques. [] Furthermore, cellobial's utility extends to synthesizing 1,2-dideoxy-L-azasugars and 2-deoxy-1,5-anhydro-L-hexitols. This strategy involves ring-opening of cellobial, followed by regioselective amination and cyclization, providing access to valuable compounds like fagomine congeners. [] The versatility of this approach is further highlighted by its applicability in synthesizing glycosyl derivatives of these compounds using glycosyl glycals like cellobial itself. []
Q4: What are the potential applications of cellobial-derived compounds like 2-deoxy-1,5-thioanhydro-L-hexitols?
A5: Research highlights a highly efficient and stereocontrolled synthesis of 2-deoxy-1,5-thioanhydro-L-hexitols from D-glycals, including cellobial. [] This method, involving ring-opening, mesylation, and S-heterocyclization, achieves yields of 60-80%. The significance of this synthesis lies in the potential of these thioanhydro-L-hexitols to act as valuable intermediates or building blocks for synthesizing more complex molecules with potential biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


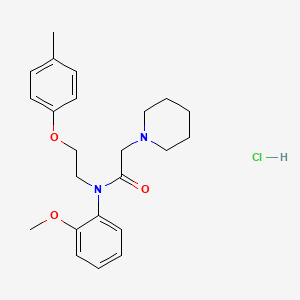

![[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1227800.png)
![1-[3-(2-Aminopropoxy)propoxy]propan-2-amine](/img/structure/B1227801.png)
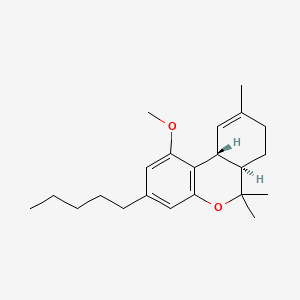
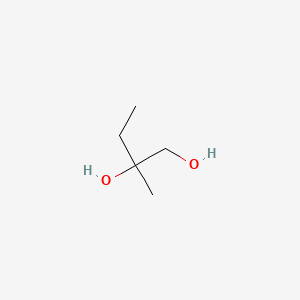

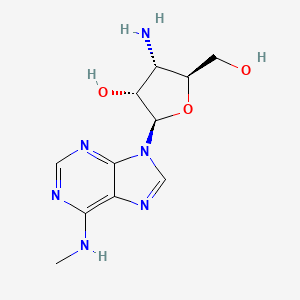
![5-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B1227811.png)
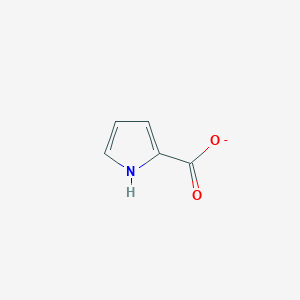
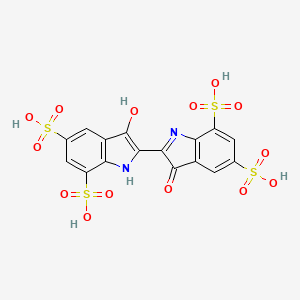
![N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B1227816.png)
